Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is a chemical compound characterized by its bromine and trifluoroacetamide functional groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:
Bromination: The starting thiophene compound is brominated to introduce the bromine atom at the 5-position.
Trifluoroacetamide Formation: The brominated thiophene undergoes reaction with trifluoroacetic anhydride to form the trifluoroacetamide group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine or trifluoroacetamide groups.
Substitution: Substitution reactions can occur at the bromine or carboxylate positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: New compounds with different substituents at the bromine or carboxylate positions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group, in particular, plays a crucial role in binding to enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Methyl 3-amino-5-bromothiophene-2-carboxylate
Methyl 2-bromo-5-fluoro-3-(2,2,2-trifluoroacetamido)benzoate
Uniqueness: Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate stands out due to its unique combination of bromine and trifluoroacetamide groups on the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 5-bromo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3S/c1-16-6(14)5-3(2-4(9)17-5)13-7(15)8(10,11)12/h2H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUYLZMPYTXPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719262 | |
Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852330-31-5 | |
Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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